(3-Chloropropyl)trimethoxysilane
Overview
Description
Synthesis Analysis
The synthesis of (3-Chloropropyl)trimethoxysilane can involve different methods including the Grignard reaction of 3-chloropropyltriethoxysilane and its subsequent amination to produce 3-(2-amino-ethyl)aminopropylalkyldiethoxysilanes (Lin et al., 2000). Another approach is the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane to synthesize (3-(tert-butylperoxy)propyl)trimethoxysilane, which acts as both a coupling agent and initiator for polymerization (Ma et al., 2016).
Molecular Structure Analysis
(3-Chloropropyl)trimethoxysilane’s molecular structure is crucial for its reactivity and applications. It contains a chloropropyl group attached to a trimethoxysilane moiety, allowing for versatile chemical reactions due to the presence of both reactive chloro and methoxy groups. This structure facilitates the formation of siloxane bonds through hydrolysis and condensation reactions, leading to the synthesis of complex organosilicon compounds.
Chemical Reactions and Properties
One of the primary reactions of (3-Chloropropyl)trimethoxysilane is its ammonolysis to (3-aminopropyl)trimethoxysilane, which is influenced by factors such as temperature, reaction time, and the molar ratio of ammonia (Bartkowiak et al., 2006). The synthesis of 3-hydrazinopropyl trimethoxysilane via a novel method based on hydrosilylation represents another significant chemical transformation (Põhako et al., 2011).
Physical Properties Analysis
The physical properties of (3-Chloropropyl)trimethoxysilane, including its solubility, boiling point, and viscosity, are essential for its handling and application in various chemical processes. These properties are influenced by the molecular structure and dictate the conditions under which the compound can be used effectively in reactions and material modifications.
Chemical Properties Analysis
The chemical reactivity of (3-Chloropropyl)trimethoxysilane, such as its ability to undergo hydrolysis, condensation, and its role in cross-linking reactions, is a critical aspect of its application in materials science. Its functionalization capabilities allow for the introduction of aminopropyl and other functional groups onto surfaces, leading to the development of materials with desired properties (Wei, 2011).
Scientific Research Applications
Synthesis and Modification Applications
- Synthesis of Novel Agents : CPTS was used to synthesize novel reagents such as (3-(tert-butylperoxy)propyl)trimethoxysilane, which exhibits properties of both a coupling agent and initiator. This reagent showed potential in modifying nano-TiO2 and initiating polymerization (Ma et al., 2016).
- Ammonolysis Process : The ammonolysis of CPTS to (3-aminopropyl)trimethoxysilane was studied, focusing on the influence of temperature, reaction time, and molar ratios (Bartkowiak et al., 2006).
Surface Modification and Functionalization
- Surface Raman Scattering : Research on organosilanes like CPTS demonstrated their application in promoting interfacial properties like chemical durability and electrical insulation. They were shown to form self-assembled monolayers on metal surfaces, which undergo reorientation upon hydrolysis (Thompson & Pemberton, 1993).
- Functionalizing Nanoparticles : CPTS was used to functionalize nanoparticles from rice husk ash, leading to the synthesis of novel composites useful in the preparation of phthalazine compounds (Ghahremani et al., 2020).
Environmental Applications
- Heavy Metal Migration in Soil : Silica functionalized with silanes like CPTS significantly reduced the release of heavy metals and arsenic from soil, suggesting its potential use in reducing metal migration in polluted areas (Grzesiak et al., 2016).
Industrial and Chemical Processes
- Flow Chemistry Applications : CPTS was used in micro-scale syntheses of ionic liquids, demonstrating its potential in various chemical reactions under flow conditions (Löwe et al., 2010).
- Synthetic Technology Improvement : Studies on the hydrosilylation process of CPTS aimed at improving product yield and reducing industrial costs, highlighting its importance in industrial chemistry (Wei, 2011).
Biomedical and Biosensing Applications
- Antibacterial Surface Creation : CPTS was used to modify the surface of nanofibrillated cellulose with an antibacterial agent, creating surfaces with bactericidal properties and potential applications in healthcare (Hassanpour et al., 2018).
Safety And Hazards
Future Directions
“(3-Chloropropyl)trimethoxysilane” can be used to silanize a variety of nanoparticles like carbon nanotubes (CNT) and silica nanoparticles (SiO2) for different applications like the development of molecularly imprinted polymers for protein detection and the fabrication of mesoporous silica (organic-inorganic hybrid) .
properties
IUPAC Name |
3-chloropropyl(trimethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYZDRAJMHGSMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCl)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
163219-73-6 | |
Record name | Silane, (3-chloropropyl)trimethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163219-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4027490 | |
Record name | (3-Chloropropyl)trimethoxysilane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4027490 | |
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Molecular Weight |
198.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Silane, (3-chloropropyl)trimethoxy- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Chloropropyltrimethoxysilane | |
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Vapor Pressure |
0.39 [mmHg] | |
Record name | 3-Chloropropyltrimethoxysilane | |
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Product Name |
(3-Chloropropyl)trimethoxysilane | |
CAS RN |
2530-87-2 | |
Record name | 3-(Trimethoxysilyl)propyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2530-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (3-Chloropropyl)trimethoxysilane | |
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Record name | (3-Chloropropyl)trimethoxysilane | |
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Record name | Silane, (3-chloropropyl)trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (3-Chloropropyl)trimethoxysilane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropropyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.989 | |
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Record name | (3-CHLOROPROPYL)TRIMETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T21BNL1S7F | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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Citations
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